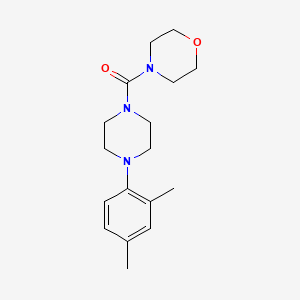

(4-(2,4-Dimethylphenyl)piperazin-1-yl)(morpholino)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-(2,4-Dimethylphenyl)piperazin-1-yl)(morpholino)methanone is a synthetic organic compound with the molecular formula C₁₇H₂₅N₃O₂ It is characterized by the presence of a piperazine ring substituted with a 2,4-dimethylphenyl group and a morpholino group attached to a methanone moiety

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with various receptors such as alpha1-adrenergic receptors .

Mode of Action

It’s worth noting that similar compounds have been shown to exhibit potent and very isoform-selective inhibitory activity .

Biochemical Pathways

Compounds with similar structures have been associated with the modulation of g protein-coupled receptors, specifically alpha1-adrenergic receptors .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic profiles .

Result of Action

Similar compounds have been shown to exhibit herbicidal activities .

Biochemical Analysis

Biochemical Properties

The compound (4-(2,4-Dimethylphenyl)piperazin-1-yl)(morpholino)methanone interacts with the enzyme AKR1C3 . The structure-activity relationships are consistent with an X-ray structure of a representative compound bound in the AKR1C3 active site, which showed H-bonding between the carbonyl oxygen of the drug and Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme .

Cellular Effects

It has been shown to be a potent inhibitor of AKR1C3, suggesting that it may have significant effects on cellular processes regulated by this enzyme .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the enzyme AKR1C3 . The compound forms hydrogen bonds with Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme, which is crucial for its inhibitory activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2,4-Dimethylphenyl)piperazin-1-yl)(morpholino)methanone typically involves the reaction of 2,4-dimethylphenylpiperazine with morpholine in the presence of a suitable methanone precursor. The reaction is usually carried out under controlled conditions, such as refluxing in an appropriate solvent like tetrahydrofuran or dichloromethane. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like solvent extraction, crystallization, and recrystallization to ensure the final product meets the required specifications for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(4-(2,4-Dimethylphenyl)piperazin-1-yl)(morpholino)methanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine or morpholine nitrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(4-(2,4-Dimethylphenyl)piperazin-1-yl)(morpholino)methanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

(4-Phenylpiperazin-1-yl)methanone: Similar structure but lacks the dimethylphenyl and morpholino groups.

(4-(2-Methoxyphenyl)piperazin-1-yl)methanone: Contains a methoxy group instead of dimethyl groups.

(4-(2,3-Dimethylphenyl)piperazin-1-yl)methanone: Similar but with different substitution pattern on the phenyl ring.

Uniqueness

(4-(2,4-Dimethylphenyl)piperazin-1-yl)(morpholino)methanone is unique due to the presence of both the 2,4-dimethylphenyl and morpholino groups, which can influence its chemical reactivity and biological activity. These structural features may confer specific binding affinities and selectivities, making it a valuable compound for various research and industrial applications .

Biological Activity

(4-(2,4-Dimethylphenyl)piperazin-1-yl)(morpholino)methanone is a synthetic organic compound characterized by its unique structure, which includes a piperazine ring and a morpholino group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of certain enzymes and its implications in pharmacological applications.

- Molecular Formula : C₁₇H₂₅N₃O₂

- Molecular Weight : 301.41 g/mol

- IUPAC Name : this compound

The primary biological activity of this compound involves its interaction with the enzyme Aldo-Keto Reductase 1C3 (AKR1C3) . This enzyme is implicated in various physiological processes, including steroid metabolism and the detoxification of aldehydes. The compound has been identified as a potent inhibitor of AKR1C3, suggesting its potential utility in therapeutic contexts, particularly in conditions where AKR1C3 is overactive, such as certain cancers and metabolic disorders.

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Enzyme Inhibition | Potent inhibitor of AKR1C3, affecting steroid metabolism and detoxification pathways. |

| Anticancer Potential | Investigated for its role in inhibiting cancer cell proliferation through AKR1C3 modulation. |

| Anti-inflammatory Effects | Explored for potential anti-inflammatory properties due to its structural characteristics. |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Inhibition of AKR1C3 :

- A study demonstrated that this compound effectively inhibited AKR1C3 with an IC50 value indicating strong binding affinity. This inhibition was linked to reduced levels of active steroid hormones in vitro, suggesting a mechanism for its potential use in hormone-related cancers.

- Cell Proliferation Studies :

-

Anti-inflammatory Research :

- Preliminary investigations indicated that the compound may exhibit anti-inflammatory properties by modulating cytokine release from immune cells. This suggests potential applications in treating inflammatory diseases.

Properties

IUPAC Name |

[4-(2,4-dimethylphenyl)piperazin-1-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O2/c1-14-3-4-16(15(2)13-14)18-5-7-19(8-6-18)17(21)20-9-11-22-12-10-20/h3-4,13H,5-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGEYBVAPNCCXKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)N3CCOCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.